molecular formula C12H18ClNO3 B12387351 Tup (hydrochloride)

Tup (hydrochloride)

Cat. No.: B12387351
M. Wt: 259.73 g/mol
InChI Key: OQYUSFAPBPRLPI-KXNXZCPBSA-N
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Description

Tup (hydrochloride) is a cleavable antibody-drug conjugate (ADC) linker. It is primarily used in the field of biochemistry and pharmaceuticals for linking antibodies to drugs, facilitating targeted drug delivery. The molecular formula of Tup (hydrochloride) is C₁₂H₁₈ClNO₃, and it has a molecular weight of 259.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tup (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its role as an ADC linker. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. general organic synthesis techniques such as condensation reactions, protection-deprotection strategies, and purification steps like crystallization and chromatography are commonly employed .

Industrial Production Methods

Industrial production of Tup (hydrochloride) typically involves large-scale organic synthesis in controlled environments to ensure high purity and yield. The process includes the use of automated reactors, stringent quality control measures, and adherence to Good Manufacturing Practices (GMP) to produce pharmaceutical-grade compounds .

Chemical Reactions Analysis

Types of Reactions

Tup (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Tup (hydrochloride) include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Tup (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in the study of reaction mechanisms.

    Biology: Employed in the development of targeted drug delivery systems, particularly in cancer research.

    Medicine: Integral in the formulation of antibody-drug conjugates for targeted cancer therapy.

    Industry: Used in the production of pharmaceuticals and biotechnological products

Mechanism of Action

Tup (hydrochloride) functions as a cleavable linker in antibody-drug conjugates. It facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the drug to exert its therapeutic effect. The molecular targets and pathways involved include the specific antigens on cancer cells and the intracellular mechanisms that trigger drug release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tup (hydrochloride) is unique due to its specific cleavable properties, which allow for precise control over drug release. This makes it particularly valuable in the development of targeted therapies, where controlled drug release is crucial for efficacy and safety .

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

(2S,4R)-4-amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-8(12(15)16)6-10(13)7-9-2-4-11(14)5-3-9;/h2-5,8,10,14H,6-7,13H2,1H3,(H,15,16);1H/t8-,10+;/m0./s1

InChI Key

OQYUSFAPBPRLPI-KXNXZCPBSA-N

Isomeric SMILES

C[C@@H](C[C@H](CC1=CC=C(C=C1)O)N)C(=O)O.Cl

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)O)N)C(=O)O.Cl

Origin of Product

United States

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